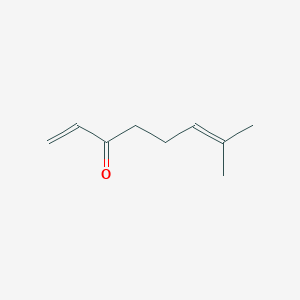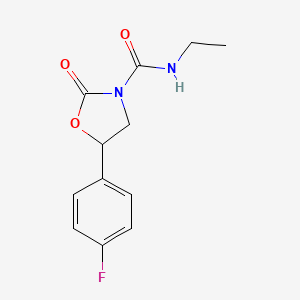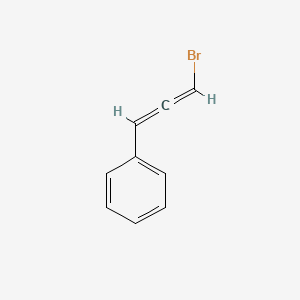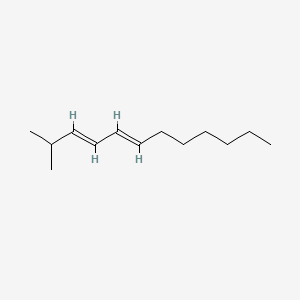
Trimethylsilyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C11H14Cl2O3Si and a molecular weight of 293.219. It is a derivative of 2,4-dichlorophenoxyacetic acid, where the carboxyl group is protected by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2,4-dichlorophenoxy)acetate can be synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products depending on the reagents used.
Aplicaciones Científicas De Investigación
Trimethylsilyl (2,4-dichlorophenoxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including herbicides and plant growth regulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trimethylsilyl (2,4-dichlorophenoxy)acetate involves the protection of the carboxyl group by the trimethylsilyl group. This protection prevents unwanted reactions at the carboxyl site, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the carboxyl group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl acetate
- Trimethylsilyl propionate
- Trimethylsilyl butyrate
Uniqueness
Trimethylsilyl (2,4-dichlorophenoxy)acetate is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of herbicides and other agrochemicals, distinguishing it from other trimethylsilyl esters.
Propiedades
Número CAS |
34113-76-3 |
|---|---|
Fórmula molecular |
C11H14Cl2O3Si |
Peso molecular |
293.21 g/mol |
Nombre IUPAC |
trimethylsilyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H14Cl2O3Si/c1-17(2,3)16-11(14)7-15-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3 |
Clave InChI |
XVEDRBSWMMRXSA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


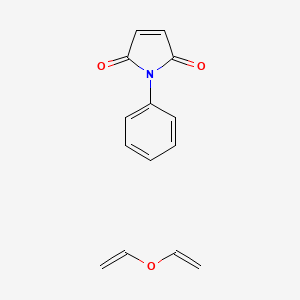
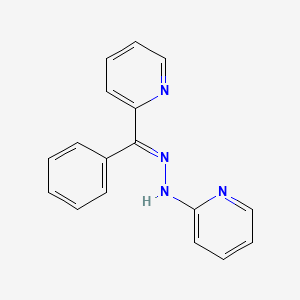
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
![[3,4-Bis(phenylmethoxy)phenyl] acetate](/img/structure/B14691526.png)

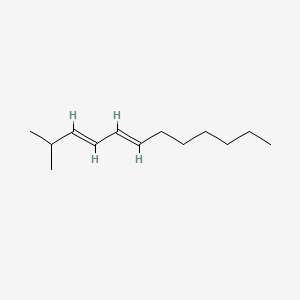
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)
